molecular formula C17H9BrO B182157 3-Bromobenzanthrone CAS No. 81-96-9

3-Bromobenzanthrone

Cat. No. B182157
CAS RN: 81-96-9
M. Wt: 309.16 g/mol
InChI Key: WVECFEIAZAKUNF-UHFFFAOYSA-N
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Description

3-Bromobenzanthrone, also known as 3-bromobenz (d,e)anthracen-7-one, is a chemical compound with the molecular formula C17H9BrO . It is used as an intermediate for dye reduction of gray 3T and reduction of olive green B .


Synthesis Analysis

New fluorophores based on disubstituted benzanthrone derivatives were designed starting from 9-nitro-3-bromobenzanthrone with nucleophilic substitution of the bromine atom with some secondary cyclic amines . This reaction is positively affected by the presence of a nitro group in comparison with 3-bromobenzanthrone .


Molecular Structure Analysis

The molecular structure of 3-Bromobenzanthrone can be represented by the IUPAC Standard InChI: InChI=1S/C17H9BrO/c18-15-9-8-11-10-4-1-2-5-12 (10)17 (19)14-7-3-6-13 (15)16 (11)14/h1-9H .


Chemical Reactions Analysis

3-Bromobenzanthrone is involved in various chemical reactions. For instance, it has been found that the reaction of 3-bromobenzanthrone with secondary cyclic amines is positively affected by the presence of a nitro group .


Physical And Chemical Properties Analysis

3-Bromobenzanthrone has a molar mass of 309.157 g/mol. It has a density of 1.584 g/cm³, a boiling point of 483°C at 760 mmHg, and a flashing point of 136.3°C. Its vapor pressure is 1.74E-09mmHg at 25°C, and it has a refractive index of 1.749 .

Scientific Research Applications

  • Monitoring Exposure in the Dyestuff Industry :

    • Application : A sensitive method was developed for monitoring exposure to 3-BBA among industrial dyestuff workers, utilizing its fluorescence properties. The method allows for the measurement of trace quantities in biological specimens like urine and serum, which is crucial for occupational health and safety (Singh et al., 2002).
  • Enhancement of Metabolite Elimination :

    • Application : A study on guinea pigs demonstrated that oral supplementation of ascorbic acid significantly increased the urinary elimination of 3-BBA metabolites. This finding suggests potential therapeutic applications in mitigating the toxicity of 3-BBA (Singh et al., 2004).
  • Effects on Hepatic Xenobiotic Metabolism and Oxidative Stress :

    • Application : Research indicates that 3-BBA can cause significant changes in hepatic xenobiotic metabolism and the antioxidative defense system in guinea pigs, suggesting the need for careful monitoring and possibly preventive measures for workers exposed to this compound (Singh et al., 2003).
  • Study of Urinary Metabolites :

    • Application : The urinary metabolites of 3-BBA in rats and guinea pigs have been profiled, providing insights into its metabolism and potential toxic effects. This research is crucial for understanding the full impact of 3-BBA on biological systems and for developing appropriate safety protocols (Singh et al., 2004).
  • Nucleophilic Substitution Reactions :

    • Application : Studies on the nucleophilic substitution reactions of 3-Bromobenzanthrone have provided valuable information on its chemical behavior and potential applications in synthesizing various compounds, which is essential for its industrial use in dye manufacturing (Vaidyanathan & Seshadri, 1984).

Safety And Hazards

3-Bromobenzanthrone is harmful if swallowed and toxic if inhaled . It is recommended to avoid breathing dust, fume, gas, mist, or vapor. Contact with skin and eyes should be avoided. Personal protective equipment, including face protection, should be worn when handling this compound .

Future Directions

The future directions of 3-Bromobenzanthrone research are promising. The compound’s intense absorption and pronounced luminescent properties make it a potential candidate for extensive application in optoelectronics . Further studies are needed to explore its potential applications and to fully understand its mechanism of action.

properties

IUPAC Name

3-bromobenzo[b]phenalen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVECFEIAZAKUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058860
Record name 7H-Benz[de]anthracen-7-one, 3-bromo-
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Molecular Weight

309.16 g/mol
Source PubChem
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Product Name

3-Bromobenzanthrone

CAS RN

81-96-9
Record name 3-Bromobenzanthrone
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Record name 3-Bromobenzanthrone
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Record name 7H-Benz[de]anthracen-7-one, 3-bromo-
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Record name 3-bromobenz[de]anthracen-7-one
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Record name 3-BROMOBENZANTHRONE
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Synthesis routes and methods

Procedure details

A solution of 11.2 g of bromine in 20.5 g of acetic acid was added dropwise to a mixture of 11.5 g of benzanthrone, 184 g of acetic acid and 23 g of water with stirring. The total mixture was heated with stirring to 100° C for 5.5 hours. The precipitated crystals were filtered and washed with water and dried. The product was recrystallized from a mixture of 88.3 g of chlorobenzene and 6.3 g of methanol whereby 10.52 g of 3-bromobenzanthrone were obtained.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
solvent
Reaction Step One
Quantity
184 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
RP Singh, R Khanna, SK Khanna… - … Mechanisms and Methods, 2002 - Taylor & Francis
3-Bromobenzanthrone (3-BBA) is an anthraquinone dye intermediate widely used for the synthesis of a variety of dyes. The monitoring of 3-BBA exposure in dyestuff industry workers …
Number of citations: 1 www.tandfonline.com
RP Singh, R Khanna, JL Kaw, SK Khanna, M Das - Archives of toxicology, 2003 - Springer
Benzanthrone (BA) and 3-bromobenzanthrone (3-BBA) are important dye intermediates used in the manufacture of various vat and disperse dyes. BA has been implicated as a cause of …
Number of citations: 45 link.springer.com
T Vaidyanathan, S Seshadri - Dyes and pigments, 1984 - Elsevier
… which was found to be 6-anilino-3-bromobenzanthrone … 6-aminobenzanthrones5 A similar reaction occurred when 3-bromobenzanthrone … In view of the fact that 3-bromobenzanthrone …
Number of citations: 4 www.sciencedirect.com
RP Singh, R Khanna, SK Khanna… - Biomedical and …, 2004 - besjournal.com
… Effect of topical application of 3-bromobenzanthrone on lipid peroxidation and … Comparative response of benzanthrone and 3-bromobenzanthrone on hepatic xenobiotic metabolism …
Number of citations: 1 www.besjournal.com
RP Singh, R Khanna, SK Khanna… - … Mechanisms and Methods, 2004 - Taylor & Francis
The profile of urinary metabolites of 3-bromobenzanthrone (3-BBA), an extensively used anthraquinone dye intermediate, in rats and guinea pigs was investigated using HPTLC system. …
Number of citations: 5 www.tandfonline.com
PN Pandit, BD Tilak, K Venkataraman - … of the Indian Academy of Sciences …, 1952 - ias.ac.in
… 3 However, when 3-chloro or 3-bromobenzanthrone obtained by direct halogenation of benzanthrone is nitrated, the nitro group enters the 9-position. Reduction of the nitro derivative …
Number of citations: 6 www.ias.ac.in
E Romanovska, A Pučkins, T Grigorjeva, E Kirilova - Molbank, 2022 - mdpi.com
… Although 3-bromo-9-aminobenzantrone was obtained as early as the 1940s by nitration of 3-bromobenzanthrone followed by reduction of the nitro group [12], no further studies related …
Number of citations: 1 www.mdpi.com
RP Singh, M Das, R Khanna, SK Khanna - Skin Pharmacology and …, 2000 - karger.com
… of 3-bromobenzanthrone. The erythema and edema score increased with time after a single topical application of 3-bromobenzanthrone. 3-Bromobenzanthrone … 3-bromobenzanthrone …
Number of citations: 15 karger.com
PN Pandit, BD Tilak, K Venkataraman - … of the Indian Academy of Sciences …, 1950 - Springer
… It has now been prepared in three steps starting from 3-bromobenzanthrone. Nitration of the latter compound gave 3-bromo-9-nitrobenzanthrone, which on reduction with sodium …
Number of citations: 5 link.springer.com
T Ueda, Z Abliz, S Iwashima, J Aoki, T Kan - International journal of mass …, 1989 - Elsevier
… and ionization efficiency curves of fragment ions were taken for six benzanthrone homologues, ie, benzanthrone, 1-azabenzanthrone, 8-azabenzanthrone, 3-bromobenzanthrone, 3-…
Number of citations: 5 www.sciencedirect.com

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